molecular formula C8H6N2O3 B1378516 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1260382-42-0

2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1378516
CAS No.: 1260382-42-0
M. Wt: 178.14 g/mol
InChI Key: ZGDPEGWJGNTFIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

ODPC has been synthesized using various methods, including the condensation reaction between 2-acetylpyridine and L-tryptophan, and the reaction between 4-chloroquinoline-3-carbaldehyde and L-tryptophan.


Molecular Structure Analysis

The molecular formula of ODPC is C8H6N2O3. The InChI Key is ZGDPEGWJGNTFIT-UHFFFAOYSA-N.


Chemical Reactions Analysis

While specific chemical reactions involving ODPC are not detailed in the available resources, it’s worth noting that pyrrolopyrazine derivatives, which include structures similar to ODPC, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Antibacterial Activity

A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, chemically related to 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, were synthesized and found to demonstrate antibacterial activity in vitro. This indicates potential applications in developing new antibacterial agents (Toja et al., 1986).

Synthesis Methods

The compound was involved in the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process. This highlights its role in complex chemical syntheses, potentially expanding its applications in chemical research (Lichitsky et al., 2010).

Fluorescence Studies

The compound has been used in the study of organic fluorophores, particularly in understanding the fluorescence origins of carbon dots with high fluorescence quantum yields. This suggests its utility in the field of material sciences, especially in the development of new fluorescent materials (Shi et al., 2016).

Synthesis of Derivatives

The compound has been employed in the synthesis of highly substituted pyrrolidinones and pyridones. These derivatives have potential applications in various fields, including drug development and material science (Beck et al., 2004).

Chemical Structure Analysis

The compound has been used in the study of various chemical structures, contributing to the understanding of molecular interactions and the development of new synthetic methods (Mukovoz et al., 2015).

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-3-4-1-2-5(8(12)13)9-7(4)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDPEGWJGNTFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 4
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2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 5
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 6
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid

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